3-Isopropyl-4-methyl-1H-pyrrole-2,5-dione
Description
Contextualization within Pyrrole-2,5-dione Chemistry and Analogues
The foundational structure of 3-Isopropyl-4-methyl-1H-pyrrole-2,5-dione is the pyrrole-2,5-dione core. This five-membered heterocyclic ring contains a nitrogen atom and two adjacent carbonyl groups. mdpi.com These compounds, more commonly referred to as maleimides, are unsaturated imides derived from maleic acid. taylorandfrancis.comwikipedia.org The defining feature of this compound is the presence of an isopropyl group at the 3-position and a methyl group at the 4-position of the pyrrole-2,5-dione ring. This substitution pattern classifies it as an alkyl-substituted maleimide (B117702). The reactivity and properties of this compound are largely dictated by the electron-deficient double bond within the ring, a characteristic feature of the maleimide scaffold.
The general class of pyrrole-2,5-diones encompasses a wide array of derivatives where the hydrogen on the nitrogen atom can be replaced by alkyl or aryl groups, and the hydrogens on the carbon-carbon double bond can be substituted with various functional groups. wikiwand.com These substitutions significantly influence the electronic and steric properties of the molecule, thereby modulating its reactivity and potential applications. For instance, N-substituted maleimides are widely used in bioconjugation to link molecules to proteins. taylorandfrancis.comresearchgate.net
Historical Development and Evolution of Research on Pyrrole-2,5-dione Scaffolds
The chemistry of pyrroles dates back to 1857 when they were first isolated from the pyrolysis of bone. scitechnol.com The parent compound, maleimide (1H-pyrrole-2,5-dione), is a foundational structure in organic synthesis. wikipedia.orgacs.org Early research focused on the fundamental synthesis and reactivity of the maleimide ring. A significant advancement in the synthesis of N-substituted maleimides involved the direct coupling of alkyl or aralkyl halides with heavy metal salts of maleimide. acs.org
Over the decades, research has evolved from basic synthesis to exploring the vast potential of the pyrrole-2,5-dione scaffold in various scientific disciplines. The development of new synthetic methodologies has been a continuous area of focus, enabling the creation of a diverse library of substituted maleimides. organic-chemistry.org This has been crucial for investigating structure-activity relationships and tailoring the properties of these compounds for specific applications.
Significance of the Pyrrole-2,5-dione Core in Contemporary Chemical Research
The pyrrole-2,5-dione core is of immense importance in modern chemical research, with applications spanning medicinal chemistry, materials science, and bioconjugation. ontosight.aiontosight.aiontosight.ai In medicinal chemistry, numerous derivatives of 1H-pyrrole-2,5-dione have been investigated for a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties. mdpi.comresearchgate.netcibtech.org For example, certain derivatives have been explored as cholesterol absorption inhibitors. scitechnol.com
The reactivity of the maleimide double bond towards nucleophiles, particularly thiols, makes it an invaluable tool in bioconjugation. researchgate.net This specific reactivity allows for the selective labeling of cysteine residues in proteins, a technique widely employed in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. researchgate.net In materials science, the pyrrole-2,5-dione moiety is incorporated into polymers to enhance their thermal stability and other properties. tandfonline.com
| Property | Description |
| Molecular Formula | C8H11NO2 |
| SMILES Code | O=C(C(C(C)C)=C1C)NC1=O |
| CAS Number | 474070-70-7 |
Table 1: Chemical Properties of this compound bldpharm.com
Overview of Research Trajectories for Alkyl-Substituted Pyrrole-2,5-diones
Research into alkyl-substituted pyrrole-2,5-diones, such as this compound, has followed several key trajectories. A primary focus has been on the development of efficient and selective synthetic methods. For instance, palladium-catalyzed cross-coupling reactions have been utilized to synthesize unsymmetrical 3,4-disubstituted maleimides with various alkyl groups. organic-chemistry.org
Another significant area of investigation is the impact of alkyl substitution on the reactivity and stability of the maleimide core. Studies have shown that N-alkyl substituents can influence the rates of thio-succinimide ring hydrolysis, a crucial factor in the stability of bioconjugates. mdpi.com Specifically, electron-withdrawing N-alkyl substituents have been found to be beneficial in preventing thiol exchange reactions. mdpi.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H11NO2 |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
3-methyl-4-propan-2-ylpyrrole-2,5-dione |
InChI |
InChI=1S/C8H11NO2/c1-4(2)6-5(3)7(10)9-8(6)11/h4H,1-3H3,(H,9,10,11) |
InChI Key |
DTHMGFOCZDJOHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC1=O)C(C)C |
Origin of Product |
United States |
Synthetic Methodologies for 3 Isopropyl 4 Methyl 1h Pyrrole 2,5 Dione and Its Structural Derivatives
Classical Synthetic Routes to Pyrrole-2,5-dione Systems
The traditional synthesis of pyrrole-2,5-diones, or maleimides, has long relied on robust and well-established chemical reactions. These methods typically involve the formation of the heterocyclic ring through cyclization and condensation mechanisms, often starting from readily available precursors.
The Paal-Knorr synthesis is a cornerstone reaction for the formation of five-membered heterocyclic rings like pyrroles, furans, and thiophenes from 1,4-dicarbonyl compounds. wikipedia.org In its application to pyrrole (B145914) synthesis, the method involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine, typically under neutral or weakly acidic conditions. organic-chemistry.orgrgmcet.edu.in The mechanism proceeds through the formation of a hemiaminal upon the amine's attack on a protonated carbonyl group. A subsequent attack on the second carbonyl group forms a 2,5-dihydroxytetrahydropyrrole intermediate, which then undergoes dehydration to yield the aromatic pyrrole ring. wikipedia.org
While the classical Paal-Knorr reaction directly yields pyrroles rather than pyrrole-2,5-diones, the underlying principle of cyclizing a dicarbonyl-containing precursor with an amine is fundamental. The synthesis of the dione (B5365651) system often involves variants and related condensation strategies that lead to the imide ring. For instance, condensation reactions between compounds like hexane-2,5-dione and pyrrole in the presence of acetic acid and zinc acetate (B1210297) can yield complex heterocyclic systems, demonstrating the versatility of condensation chemistry in this field. researchgate.net The efficiency of the Paal-Knorr synthesis can be affected by harsh reaction conditions, such as prolonged heating, which may degrade sensitive functional groups. rgmcet.edu.in
The most prevalent classical method for synthesizing N-substituted maleimides, including structures like 3-isopropyl-4-methyl-1H-pyrrole-2,5-dione, involves a two-step process starting from a dicarboxylic acid derivative, typically maleic anhydride (B1165640), and a primary amine. researchgate.netgoogle.com
Formation of Maleamic Acid: The initial step is the reaction of the amine with maleic anhydride. This reaction opens the anhydride ring to form an N-substituted maleamic acid intermediate. google.com
Cyclodehydration: The second and more challenging step is the ring-closure of the maleamic acid to form the desired imide. google.com This cyclodehydration is an intramolecular condensation that eliminates a molecule of water.
Several reagents and conditions have been developed to facilitate this crucial ring-closure step. A common method employs acetic anhydride and a base like sodium acetate. google.com Another approach uses dehydrating agents such as dicyclohexylcarbodiimide (B1669883) (DCC). When DCC is used alone, an isomaleimide is often the exclusive product; however, the presence of an isomerizing agent like 1-hydroxybenzotriazole (B26582) (HOBt) can direct the reaction to yield the desired maleimide (B117702). google.com More recent developments have introduced catalytic systems, such as an alcohol catalyst with an acid co-catalyst in a suitable solvent like toluene, to achieve the cyclodehydration. google.com
The synthesis of related diamide (B1670390) structures can also be achieved through the direct condensation of dicarboxylic acids and amines, often facilitated by a Lewis acid catalyst to drive the reaction. nih.govacs.org
Modern and Advanced Synthetic Strategies
Recent advancements in organic synthesis have introduced more efficient, selective, and environmentally friendly methods for constructing the pyrrole-2,5-dione ring. These strategies often employ catalysis, alternative energy sources, and adhere to the principles of green chemistry.
Modern synthetic chemistry has increasingly turned to catalytic processes to improve the efficiency and selectivity of maleimide synthesis. A variety of metal-based and organocatalytic systems have been developed.
Metal Catalysis:
Palladium-Catalyzed Reactions: Efficient methods include the palladium-catalyzed cyclization of alkynes with isocyanides, which serve as both carbon and nitrogen sources, to produce polysubstituted maleimides under mild conditions. organic-chemistry.org Palladium catalysis has also been used for cross-coupling reactions on 3,4-dihalomaleimides to introduce various substituents. organic-chemistry.org
Ruthenium-Catalyzed Cocyclization: An intermolecular [2 + 2 + 1] cocyclization of isocyanates, alkynes, and carbon monoxide, catalyzed by ruthenium complexes, can produce polysubstituted maleimides in excellent yields. organic-chemistry.org
Copper-Catalyzed Reactions: A copper-catalyzed oxidative aminohalogenation of electron-deficient maleimides has been developed, offering a route for late-stage functionalization. organic-chemistry.org
Lewis Acid Catalysis: Heterogeneous Lewis acid catalysts like niobium pentoxide (Nb₂O₅) have proven effective in synthesizing diamides from dicarboxylic acids and amines, a reaction relevant to imide formation. nih.gov Ferrocenium catalysts have also been shown to facilitate dehydrative cyclization reactions. mdpi.com
Organocatalysis: Organocatalysis offers a metal-free alternative for heterocycle synthesis. nih.gov In the context of pyrrole synthesis, nanoparticle-supported organocatalysts have been used for Paal-Knorr condensation reactions. nih.gov Chiral phosphines have been employed as organocatalysts in [3+2] cycloaddition reactions to create enantioenriched pyrroles. nih.gov These principles can be extended to the synthesis of chiral or highly functionalized pyrrole-2,5-dione systems.
| Catalytic System | Reaction Type | Key Features | Reference |
|---|---|---|---|
| Palladium (Pd) | Cyclization of alkynes and isocyanides | Mild conditions; broad substrate scope. | organic-chemistry.org |
| Ruthenium (Ru) | [2 + 2 + 1] Cocyclization | High yields and selectivity for polysubstituted maleimides. | organic-chemistry.org |
| Copper (Cu) | Oxidative Aminohalogenation | Useful for late-stage modification of maleimides. | organic-chemistry.org |
| Niobium Pentoxide (Nb₂O₅) | Lewis Acid Catalyzed Amidation | Reusable heterogeneous catalyst. | nih.gov |
| Organocatalysts (e.g., Chiral Phosphines) | [3 + 2] Cycloaddition | Metal-free; enables enantioselective synthesis. | nih.gov |
The application of microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating. oatext.com This technology is particularly well-suited for the synthesis of maleimides.
Microwave-assisted, solvent-free methods represent a significant advancement in environmentally benign synthesis. cem.com The synthesis of N-aryl maleimides, for example, can be efficiently conducted under solvent-free conditions using microwave heating. researchgate.net Reactions can be performed by adsorbing the reactants onto a solid support, such as basic alumina, or simply by mixing the neat reactants. cem.com This approach not only accelerates the reaction but also simplifies the work-up procedure and minimizes the use of hazardous organic solvents. oatext.comresearchgate.net The combination of microwave assistance with solvent-free conditions aligns perfectly with the goals of green chemistry. researchgate.neturfu.ru
Green chemistry is a framework that encourages the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govresearchgate.net Several of its core principles are highly relevant to and are being actively implemented in the synthesis of pyrrole-2,5-diones.
Waste Prevention: One-pot and multicomponent reactions, which combine several synthetic steps without isolating intermediates, are prime examples of waste reduction. nih.gov These strategies minimize solvent use and purification steps, thereby preventing waste.
Catalysis: The use of catalytic reagents is superior to stoichiometric ones. nih.gov As detailed in section 2.2.1, the development of both metal-based and organocatalytic methods for maleimide synthesis is a key trend that improves atom economy and reduces waste.
Energy Efficiency: Microwave-assisted synthesis is a clear example of improving energy efficiency. nih.gov By heating the reaction mixture directly and rapidly, microwaves significantly reduce the energy consumption compared to conventional heating methods. oatext.com
Safer Solvents and Auxiliaries: Solvent-free reactions are the ideal, but when solvents are necessary, green chemistry promotes the use of benign alternatives like water or recyclable solvents. researchgate.netmdpi.com
Reduce Derivatives: Unnecessary derivatization steps (e.g., use of protecting groups) should be avoided as they require additional reagents and generate waste. nih.govnih.gov Catalytic methods that allow for direct functionalization of the maleimide core help to achieve this goal.
By integrating these principles, modern synthetic strategies for this compound and its derivatives are becoming not only more efficient but also more sustainable.
One-Pot and Multicomponent Reactions
One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and reduced waste by combining multiple reaction steps into a single operation without the isolation of intermediates. While specific one-pot syntheses for this compound are not extensively documented, general MCRs for substituted maleimides can be adapted.
A notable three-component radical diarylthiolation of maleimides has been developed, which, although focused on arylthio derivatives, demonstrates the potential for multicomponent strategies to construct complex maleimides. nih.gov This reaction proceeds via a copper-catalyzed process involving maleimide, sulfur powder, and arylboronic acids, showcasing the formation of multiple C-S bonds in a single operation. nih.gov The adaptability of such a multicomponent system could potentially be explored for the synthesis of alkyl-substituted maleimides.
Furthermore, isocyanide-based multicomponent reactions are a powerful tool for the synthesis of highly substituted pyrroles. researchgate.net These reactions often proceed through a [3+2] cycloaddition and can be designed as one-pot procedures. For instance, a one-pot, three-component synthesis of N-substituted 3,4-pyrroledicarboximides has been achieved through the condensation of a pyrrolo[3,4-c]pyrrole (B14788784) scaffold with secondary amines and formaldehyde. nih.gov While this leads to a different core structure, the principle of a multicomponent approach to build upon a related scaffold is relevant.
The Biginelli and Passerini reactions are classic examples of MCRs that have been combined in a sequential one-pot approach to generate highly functionalized heterocyclic compounds. beilstein-journals.org Such strategies, which link different MCRs, could be envisioned for the synthesis of complex maleimide derivatives. The key challenge in applying these methods to this compound would be the selection of appropriate starting materials that can generate the desired isopropyl and methyl substituents on the maleimide core.
Table 1: Examples of Multicomponent Reactions for Heterocycle Synthesis
| Reaction Name/Type | Components | Product Type | Potential Relevance |
| Three-component diarylthiolation | Maleimide, Sulfur Powder, Arylboronic Acid | 3,4-Diarylthiolated maleimides | Demonstrates MCR for maleimide functionalization. nih.gov |
| Isocyanide-based MCR | Isocyanide, Aldehyde, Amine, Carboxylic Acid (Ugi) | Diverse heterocycles | Potential for constructing substituted pyrrole rings. nih.gov |
| Sequential Biginelli-Passerini | Aldehyde, β-Ketoester, Urea, then Carboxylic Acid, Isocyanide, Carbonyl | Dihydropyrimidone-α-acyloxycarboxamides | Illustrates combining MCRs for complex molecule synthesis. beilstein-journals.org |
Derivatization and Functionalization Strategies of the Pyrrole-2,5-dione Core
The pyrrole-2,5-dione core of this compound offers multiple sites for further chemical modification, including the nitrogen atom, the carbon-carbon double bond, and the alkyl side chains.
N-Substituted Analogue Synthesis and Structural Modification
The nitrogen atom of the maleimide ring is a common site for derivatization, allowing for the introduction of a wide range of substituents that can modulate the compound's physical, chemical, and biological properties. The synthesis of N-substituted maleimides is typically straightforward.
One common method involves the reaction of the parent maleimide with a primary amine. For instance, N-phenylmaleimides can be readily synthesized by reacting a substituted aniline (B41778) with maleic anhydride to form the corresponding N-phenylmaleamic acid, which is then cyclized using acetic anhydride and sodium acetate. ucl.ac.be This two-step, one-pot approach can be adapted for various amines to produce a library of N-substituted analogues of this compound. Another approach is the Mitsunobu reaction, which is suitable for generating N-alkylmaleimide derivatives. ucl.ac.be
More complex N-substituted derivatives can also be prepared. For example, a series of 3,4-diaryl-N-alkylmaleimides were synthesized in a three-step sequence starting from commercial maleimide, with the final step being a Suzuki cross-coupling reaction to introduce the aryl groups. researchgate.net This highlights that the N-substituent can be introduced early in the synthetic sequence.
Table 2: General Methods for N-Substitution of Maleimides
| Method | Reagents | Product Type |
| Two-step, one-pot | Primary amine, Maleic anhydride, Acetic anhydride, Sodium acetate | N-Aryl or N-Alkyl maleimides ucl.ac.be |
| Mitsunobu Reaction | Alcohol, Triphenylphosphine, Diethyl azodicarboxylate | N-Alkyl maleimides ucl.ac.be |
Alkene Functionalization Reactions (e.g., Cycloadditions, Conjugate Additions)
The electron-deficient carbon-carbon double bond in the maleimide ring is highly reactive and susceptible to various addition reactions, making it a prime target for functionalization.
Cycloaddition Reactions: The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the construction of six-membered rings. wikipedia.org Maleimides are excellent dienophiles in these reactions due to their electron-withdrawing carbonyl groups. This compound can react with a conjugated diene to form a substituted cyclohexene (B86901) derivative. wikipedia.orgmasterorganicchemistry.com The reaction is typically thermally allowed and proceeds with high stereospecificity. wikipedia.org For example, the reaction of maleimides with furan (B31954) derivatives has been studied to create new materials, showcasing the versatility of this reaction. rsc.orgresearchgate.net
Conjugate Additions: The maleimide double bond is also an excellent Michael acceptor for conjugate additions (1,4-additions). wikipedia.orgmasterorganicchemistry.com A wide variety of nucleophiles, including enolates, amines, and thiols, can add to the β-carbon of the maleimide ring. masterorganicchemistry.comlibretexts.org The Michael addition is a thermodynamically controlled process and is widely used for the formation of carbon-carbon and carbon-heteroatom bonds. adichemistry.com For instance, the conjugate addition of enolates to α,β-unsaturated carbonyl compounds, such as maleimides, is a key step in the synthesis of 1,5-dicarbonyl compounds. masterorganicchemistry.comyoutube.com
A phosphine-catalyzed isomerization followed by a cascade γ′-addition of α-succinimide-substituted allenoates with aryl imines provides a novel method for synthesizing functionalized 3,4-disubstituted maleimides, which can be considered a formal conjugate addition. mdpi.com
Table 3: Alkene Functionalization Reactions of Maleimides
| Reaction Type | Reagents | Product Type |
| Diels-Alder Cycloaddition | Conjugated diene | Substituted cyclohexene adducts wikipedia.orgmasterorganicchemistry.com |
| Michael (Conjugate) Addition | Enolates, amines, thiols | β-substituted succinimide (B58015) derivatives wikipedia.orgmasterorganicchemistry.com |
Side Chain Modifications and Incorporation of Diverse Moieties
Modification of the isopropyl and methyl side chains of this compound offers another avenue for structural diversification. While direct functionalization of these alkyl groups can be challenging, strategies involving the synthesis of maleimides with pre-functionalized side chains are more common.
For example, N-substituted maleimides with flexible side chain ester groups have been prepared using maleic anhydride, alanine, and various aliphatic alcohols in a three-step process. researchgate.net This approach allows for the incorporation of long alkyl chains with terminal functional groups. The properties of the resulting polymers, such as glass transition temperature, were shown to be dependent on the length of the side chain. researchgate.net
In the context of polymer chemistry, the synthesis of poly(imide)s with alkyl side chains of varying lengths and bulkiness has been explored to study the impact on thermal, mechanical, and gas transport properties. nih.gov While these examples focus on N-substituted side chains, the synthetic principles could be adapted for the synthesis of 3,4-dialkylmaleimides with functionalized alkyl groups.
Rhodium(III)-catalyzed site-selective C-H functionalization has been reported for the coupling of maleimides to 2-arylbenzo[d]thiazoles. nih.gov While this involves the functionalization of an aryl group, it points towards the potential of modern C-H activation strategies for the modification of side chains, should a suitable directing group be present.
Reactivity and Reaction Mechanisms of 3 Isopropyl 4 Methyl 1h Pyrrole 2,5 Dione
Cycloaddition Reactions
Cycloaddition reactions are a class of chemical reactions in which two or more unsaturated molecules, or parts of the same molecule, combine to form a cyclic adduct. The electron-poor nature of the double bond in 3-isopropyl-4-methyl-1H-pyrrole-2,5-dione makes it an excellent participant in these transformations.
The Diels-Alder reaction is a concerted [4+2] cycloaddition that occurs between a conjugated diene (the 4π-electron component) and a dienophile (the 2π-electron component) to form a substituted cyclohexene (B86901). Due to the strong electron-withdrawing effect of its two imide carbonyl groups, this compound is a highly reactive dienophile. The reaction proceeds via a single, cyclic transition state.
The reactivity in a Diels-Alder reaction is generally enhanced when the dienophile is substituted with electron-withdrawing groups, which is the case for all maleimide (B117702) derivatives. Conversely, the diene's reactivity is increased by electron-donating groups. This electronic complementarity leads to efficient and often high-yield cycloadditions.
Illustrative Diels-Alder Reaction Partners
| Role | Compound Class | Examples | Enhancing Substituents |
|---|---|---|---|
| Diene (4π component) | Conjugated Dienes | 1,3-Butadiene, Cyclopentadiene, Anthracene | Alkyl (e.g., -CH₃), Alkoxy (e.g., -OCH₃) |
| Dienophile (2π component) | Activated Alkenes | This compound, Maleic anhydride (B1165640) | Carbonyl (e.g., -CHO, -COR), Cyano (-CN) |
Beyond the [4+2] Diels-Alder reaction, the maleimide scaffold can participate in other cycloadditions, notably the photochemical [2+2] cycloaddition. This reaction, between two alkene-containing molecules, yields a cyclobutane (B1203170) ring and is typically forbidden under thermal conditions but allowed photochemically.
For N-alkyl maleimides, such as the title compound (assuming N-substitution for stability, though the 1H-pyrrole form is specified), the reaction can proceed under UVA irradiation (e.g., 370 nm) without the need for an external photocatalyst or sensitizer. nih.gov The mechanism involves the photoexcitation of the maleimide to a triplet state, which then reacts with a ground-state alkene to form the cyclobutane adduct. This provides a mild and sustainable method for synthesizing complex bicyclic scaffolds. nih.gov Other cycloadditions, such as [3+2] cycloadditions with dipoles like azides or nitrile oxides, are also mechanistically plausible.
Nucleophilic Addition Reactions
The pronounced electrophilicity of the β-carbon atom in the α,β-unsaturated imide system makes this compound an excellent substrate for nucleophilic additions.
The Michael reaction, or conjugate 1,4-addition, is a cornerstone of carbon-carbon bond formation. wikipedia.org It involves the addition of a soft nucleophile, known as a Michael donor, to an α,β-unsaturated carbonyl compound, the Michael acceptor. libretexts.org this compound is a potent Michael acceptor.
The mechanism proceeds in three key steps:
Deprotonation: A base removes an acidic proton from the Michael donor to generate a resonance-stabilized carbanion (e.g., an enolate). masterorganicchemistry.com
Conjugate Addition: The nucleophilic carbanion attacks the β-carbon of the maleimide ring, breaking the C=C π-bond and forming a new enolate intermediate. masterorganicchemistry.com
Protonation: The enolate intermediate is protonated by a proton source (often from the protonated base or a workup step) to yield the final 1,4-adduct. masterorganicchemistry.com
This reaction is thermodynamically controlled and is favored by soft, stabilised nucleophiles. adichemistry.comyoutube.com
Common Michael Donors
| Michael Donor Class | Examples |
|---|---|
| Enolates | From β-ketoesters (e.g., Ethyl acetoacetate), Malonates (e.g., Diethyl malonate) |
| Organocuprates | Gilman reagents (e.g., Lithium dimethylcuprate) |
| Heteroatom Nucleophiles | Thiols (Thiolates), Amines, Phosphines |
| Enamines | Generated from ketones and secondary amines (e.g., pyrrolidine) |
While the β-carbon is a soft electrophilic site, the carbonyl carbons of the imide are hard electrophilic centers. Nucleophilic attack can therefore occur at two distinct locations, leading to either 1,4-conjugate addition or 1,2-direct addition to the carbonyl group. libretexts.org
The outcome is largely determined by the nature of the nucleophile, following the principles of Hard and Soft Acid-Base (HSAB) theory.
Soft Nucleophiles (e.g., enolates, organocuprates, thiols) preferentially attack the soft β-carbon, leading to 1,4-conjugate addition (Michael reaction). youtube.com
Hard Nucleophiles (e.g., Grignard reagents, organolithium reagents, lithium aluminum hydride) are more likely to attack the hard carbonyl carbon, resulting in 1,2-direct addition. masterorganicchemistry.com This reaction breaks the C=O π-bond and, after workup, typically yields a hydroxyl group at the site of the original carbonyl. masterorganicchemistry.comyoutube.com
The competition between these two pathways allows for selective functionalization of the molecule based on the choice of reagent.
Spectroscopic and Structural Elucidation Techniques in Research
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. For 3-Isopropyl-4-methyl-1H-pyrrole-2,5-dione, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the molecule's connectivity and spatial arrangement.
1D (¹H, ¹³C) and 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The N-H proton of the pyrrole-2,5-dione ring typically appears as a broad singlet in the downfield region. The isopropyl group would exhibit a septet for the CH proton, coupled to the six equivalent protons of the two methyl groups, which would appear as a doublet. The methyl group attached to the pyrrole (B145914) ring would present as a singlet.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon environments. The two carbonyl carbons (C=O) of the dione (B5365651) ring are expected to have characteristic chemical shifts in the downfield region. The sp² hybridized carbons of the pyrrole ring will also have distinct signals. The carbons of the isopropyl and methyl substituents will appear in the upfield aliphatic region.
2D NMR Spectroscopy: To unambiguously assign all proton and carbon signals and to confirm the connectivity, a suite of 2D NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a cross-peak between the isopropyl CH septet and the doublet of the isopropyl methyl groups would be observed, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would show correlations between the isopropyl CH proton and its corresponding carbon, as well as the isopropyl methyl protons and their carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connection of the isopropyl and methyl groups to the pyrrole-2,5-dione core. For instance, correlations between the isopropyl CH proton and the carbons of the pyrrole ring would be expected.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can be used to confirm the stereochemistry and conformation of the molecule.
| Proton | Expected ¹H Chemical Shift (ppm) | Expected Multiplicity | Expected ¹³C Chemical Shift (ppm) |
| N-H | Broad Singlet | ~8.0-9.0 | N/A |
| Isopropyl-CH | Septet | ~2.5-3.0 | ~25-30 |
| Isopropyl-CH₃ | Doublet | ~1.1-1.3 | ~20-25 |
| Ring-CH₃ | Singlet | ~1.8-2.2 | ~10-15 |
| Ring C=C | N/A | N/A | ~130-140 |
| Ring C=O | N/A | N/A | ~170-180 |
Solid-State NMR Applications
While solution-state NMR is more common for this type of molecule, solid-state NMR (ssNMR) could provide valuable information about the compound's structure and dynamics in the solid phase. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can be used to obtain high-resolution ¹³C spectra of the solid material, which can be useful for studying polymorphism and intermolecular interactions in the crystal lattice.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and in deducing its structure through the analysis of fragmentation patterns. For related compounds like 3-ethyl-4-methyl-1H-pyrrole-2,5-dione, the molecular weight is 139.1519 g/mol .
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. For this compound (C₈H₁₁NO₂), the exact mass can be calculated and compared with the experimentally determined value to confirm the molecular formula.
Tandem Mass Spectrometry (MS/MS)
Tandem Mass Spectrometry (MS/MS) is used to study the fragmentation pathways of a molecule. In an MS/MS experiment, the molecular ion of this compound would be selected and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed. The fragmentation pattern would likely involve the loss of the isopropyl group, the methyl group, and cleavage of the pyrrole-2,5-dione ring, providing valuable structural information.
| Fragment Ion | Proposed Structure | Expected m/z |
| [M-CH₃]⁺ | Loss of a methyl group | M-15 |
| [M-C₃H₇]⁺ | Loss of the isopropyl group | M-43 |
| [M-CO]⁺ | Loss of a carbonyl group | M-28 |
| [M-C₂H₂O]⁺ | Ring fragmentation | M-42 |
Vibrational Spectroscopy (Infrared, Raman) for Functional Group and Conformational Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also be used to study its conformation.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. A strong absorption band in the region of 1700-1750 cm⁻¹ would correspond to the C=O stretching vibrations of the dione functionality. The N-H stretching vibration of the imide group is expected to appear as a band around 3200-3300 cm⁻¹. The C-H stretching vibrations of the isopropyl and methyl groups would be observed in the 2850-3000 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=C double bond stretching of the pyrrole ring, which may be weak in the IR spectrum, could show a strong signal in the Raman spectrum.
| Functional Group | Expected IR Absorption (cm⁻¹) | Vibrational Mode |
| N-H | 3200-3300 | Stretching |
| C-H (sp³) | 2850-3000 | Stretching |
| C=O | 1700-1750 | Stretching |
| C=C | 1600-1650 | Stretching |
Electronic Spectroscopy (UV-Vis) and Chiroptical Methods (CD/ORD) for Electronic Structure and Stereochemical Characterization
Electronic spectroscopy and chiroptical methods are indispensable tools for probing the electronic transitions and three-dimensional structure of molecules. For this compound, these techniques would provide crucial insights into its molecular orbital energies and, if synthesized in a chiral form, its stereochemistry.
UV-Vis Spectroscopy: The core of this compound is the maleimide (B117702) group, which acts as the primary chromophore—the part of the molecule that absorbs ultraviolet or visible light. The electronic transitions in this system are typically π → π* and n → π. The π → π transition, involving the excitation of an electron from a π bonding orbital to a π* antibonding orbital, is expected to be the most intense absorption. The n → π* transition, involving a non-bonding electron from the oxygen atoms, is generally weaker.
The presence of the isopropyl and methyl alkyl groups on the C3 and C4 positions of the pyrrole-2,5-dione ring is expected to influence the absorption wavelength. Alkyl groups are known to cause a bathochromic shift (a shift to longer wavelengths, or red-shift) in the absorption maximum (λmax) of the maleimide chromophore. researchgate.net This is due to hyperconjugation, where the σ-electrons of the C-H bonds in the alkyl groups interact with the π-system of the ring, slightly raising the energy of the highest occupied molecular orbital (HOMO) and lowering the HOMO-LUMO energy gap. libretexts.org
Expected UV-Vis Absorption Data Based on studies of related 3,4-substituted maleimides, the primary π → π* transition would likely be observed in the UV region. The exact λmax would depend on the solvent used, as solvent polarity can affect the energies of the molecular orbitals. researchgate.net
| Transition | Expected λmax Range (nm) | Molar Absorptivity (ε, L·mol-1·cm-1) |
| π → π | 220 - 240 | High (>10,000) |
| n → π | 300 - 330 | Low (<1,000) |
Chiroptical Methods (CD/ORD): Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are techniques that provide information about the stereochemistry of chiral molecules. This compound itself is not chiral. To be analyzed by these methods, a chiral center would need to be introduced, for instance, by substitution at the nitrogen atom with a chiral group, or if the synthesis resulted in a non-racemic mixture of atropisomers (which is unlikely for this specific structure).
If a chiral variant were studied, CD spectroscopy, which measures the differential absorption of left and right circularly polarized light, would reveal Cotton effects corresponding to the electronic transitions of the chromophore. youtube.com The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the stereocenters in the molecule's vicinity. ORD, which measures the rotation of the plane of polarized light as a function of wavelength, provides complementary stereochemical information.
X-ray Crystallography for Absolute Configuration and Solid-State Structural Determination
A single-crystal X-ray diffraction experiment would yield a detailed structural model of the molecule. Key parameters that would be determined include:
Lattice Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, which is the basic repeating unit of the crystal.
Space Group: The symmetry operations that describe the arrangement of molecules within the crystal lattice.
Molecular Geometry: Precise measurements of all bond lengths (e.g., C=O, C=C, C-N, C-C, C-H) and bond angles within the molecule.
Conformation: The planarity of the pyrrole-2,5-dione ring and the orientation of the isopropyl and methyl substituents relative to the ring. Steric hindrance between the bulky isopropyl group and the adjacent carbonyl group might introduce some strain or slight deviation from planarity in the ring. researchgate.net
Intermolecular Interactions: The analysis would also reveal how molecules pack together in the crystal, identifying non-covalent interactions such as hydrogen bonds (involving the N-H group) and van der Waals forces, which govern the solid-state structure.
For a chiral derivative of the compound, X-ray crystallography using anomalous dispersion could be used to determine the absolute configuration of the stereocenters without ambiguity.
Hypothetical Crystallographic Data Table A typical output from a crystallographic study would be presented in a table similar to the one below. The values are hypothetical and serve as an illustration of the data that would be obtained.
| Parameter | Hypothetical Value |
| Chemical Formula | C8H11NO2 |
| Formula Weight | 153.18 g/mol |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 9.8 |
| α (°) | 90 |
| β (°) | 105.4 |
| γ (°) | 90 |
| Volume (Å3) | 821.5 |
| Z (molecules/unit cell) | 4 |
Computational and Theoretical Investigations of 3 Isopropyl 4 Methyl 1h Pyrrole 2,5 Dione
Quantum Chemical Calculations (e.g., DFT, ab initio)
Quantum chemical calculations are at the forefront of theoretical investigations into the properties of 3-Isopropyl-4-methyl-1H-pyrrole-2,5-dione. Methods such as Density Functional Theory (DFT) and ab initio calculations offer a detailed picture of the molecule's behavior at the electronic level.
DFT studies are instrumental in elucidating the electronic structure of this compound. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as their energy levels and spatial distribution govern the molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron.
The energy gap between the HOMO and LUMO (Egap) is a critical parameter for assessing the chemical stability and reactivity of the molecule. A smaller energy gap generally implies higher reactivity and lower stability. For pyrrole-2,5-dione analogs, it has been observed that compounds with high biological activity often exhibit a low HOMO-LUMO energy gap. researchgate.net
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors, as detailed in the table below, provide a comprehensive understanding of the molecule's reactivity profile.
Table 1: Global Reactivity Descriptors Derived from HOMO-LUMO Energies
| Descriptor | Formula | Description |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |
| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to changes in its electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher propensity for chemical reactions. |
| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the molecule's ability to act as an electrophile. |
Quantum chemical calculations can be employed to predict the most likely pathways for chemical reactions involving this compound. By mapping the potential energy surface of a reaction, stationary points, including reactants, products, intermediates, and transition states, can be identified.
The characterization of transition states is crucial for understanding the kinetics of a reaction. A transition state represents the highest energy point along the reaction coordinate and is characterized by having exactly one imaginary frequency in its vibrational spectrum. The energy of the transition state relative to the reactants determines the activation energy, which is a key factor in the reaction rate. For maleimide (B117702) derivatives, these calculations are vital in understanding their reactivity in various chemical transformations, such as Michael additions and Diels-Alder reactions.
Theoretical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for predicting the spectroscopic properties of molecules like this compound. researchgate.net These predictions can then be compared with experimental data for validation.
Predicted spectroscopic data includes:
Infrared (IR) Spectroscopy: By calculating the vibrational frequencies, a theoretical IR spectrum can be generated. This helps in the assignment of experimental vibrational bands to specific molecular motions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of atoms like 1H and 13C can be calculated, aiding in the interpretation of experimental NMR spectra.
UV-Visible Spectroscopy: TD-DFT can predict the electronic transitions and their corresponding absorption wavelengths, providing insights into the molecule's photophysical properties. For some maleimide derivatives, TD-DFT calculations have been used to predict the transition between the lowest energy singlet excitation (S1) and the ground state (S0). researchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a dynamic picture of the behavior of this compound over time. These simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational landscape and interactions with its environment.
A key application of MD is in conformational analysis. The isopropyl and methyl groups can rotate, leading to different spatial arrangements of the molecule. MD simulations can identify the most stable conformers and the energy barriers between them.
Furthermore, MD simulations can shed light on the intermolecular interactions of this compound. By simulating the molecule in a solvent, such as water or an organic solvent, the nature and strength of solute-solvent interactions can be investigated. This is crucial for understanding the molecule's solubility and how it behaves in different chemical environments. In the context of biological systems, MD simulations have been used to assess the stability of bound conformations of maleimide derivatives to target proteins. nih.gov
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling and Theoretical Prediction
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physical properties of a compound based on its molecular structure. For maleimide derivatives, QSAR models have been developed to predict their inhibitory activities against various enzymes. nih.govnih.govresearchgate.net
The general workflow for developing a QSAR/QSPR model for this compound and related compounds would involve:
Data Collection: Gathering a dataset of maleimide derivatives with experimentally measured activities or properties.
Descriptor Calculation: Calculating a set of molecular descriptors that encode the structural and chemical features of the molecules. These can include constitutional, topological, geometrical, and quantum chemical descriptors.
Model Building: Using statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms to build a mathematical model that correlates the descriptors with the observed activity or property.
Model Validation: Rigorously validating the model to ensure its predictive power and robustness.
QSAR studies on maleimide derivatives have successfully identified key structural features that influence their biological activity, providing valuable guidance for the design of new and more potent compounds. nih.govnih.govresearchgate.net
Advanced Applications and Research Frontiers of Pyrrole 2,5 Dione Derivatives
Role as a Synthetic Building Block in Complex Molecule Synthesis
There is a notable absence of specific examples in the reviewed literature where 3-Isopropyl-4-methyl-1H-pyrrole-2,5-dione serves as a direct building block or intermediate.
Scaffolds for Diverse Heterocyclic Systems
The general class of pyrrole-2,5-diones is used to synthesize other heterocyclic systems. For example, different derivatives can be converted into quinoxalinone or thiazolo[3,2-b] nih.govnih.govcopoldb.jptriazole derivatives. However, no studies were found that specifically utilize this compound as a scaffold to generate diverse heterocyclic libraries.
Applications in Material Science and Polymer Chemistry Research
Monomers for Specialty Polymer Architectures
While maleimide (B117702) derivatives are widely used as monomers in polymer chemistry, particularly in the synthesis of thermostable polymers and for bioconjugation, no polymerization studies specifically employing this compound were found. Research on related isomers, such as N-isopropylmaleimide (where the isopropyl group is attached to the nitrogen), exists, but the properties and polymerization mechanisms would differ significantly.
Components in Advanced Supramolecular Assemblies
Supramolecular chemistry often utilizes molecules capable of forming specific, non-covalent interactions like hydrogen bonding or π-π stacking to build larger, organized structures. There is no available research that describes the incorporation of this compound into such advanced supramolecular assemblies.
Mechanistic Studies of Biological Interactions
While numerous in vitro studies have been conducted on various pyrrole-2,5-dione derivatives to elucidate their biological activity, no such studies were found for this compound. nih.govcopoldb.jpresearchgate.net For instance, studies on 4-amino-3-chloro-1H-pyrrole-2,5-diones have investigated their ability to interact with the ATP-binding domains of protein kinases like EGFR and VEGFR2 through in silico docking and in vitro membrane interaction models. researchgate.net These studies show that derivatives can disturb lipid packing in model membranes, suggesting a mechanism of interaction at the cell surface. researchgate.net However, these findings are specific to the tested derivatives and cannot be directly attributed to this compound without dedicated experimental evidence.
Enzyme Inhibition Mechanisms (e.g., Cysteine Protease, DNA gyrase, MAO-B, AChE)
Derivatives of 1H-pyrrole-2,5-dione have been extensively investigated as inhibitors of various enzymes critical to disease pathways. The mechanisms of inhibition are diverse and tailored to the specific active site of the target enzyme.
Cysteine Protease: The maleimide ring is a classic electrophilic "warhead" for the covalent inhibition of cysteine proteases. nih.govdntb.gov.ua The catalytic mechanism of these proteases relies on a highly nucleophilic cysteine residue in the active site. youtube.com The electron-deficient double bond of the pyrrole-2,5-dione ring serves as a Michael acceptor. The active site cysteine residue attacks this double bond, leading to the formation of a stable, irreversible thioether covalent bond. chemrxiv.org This covalent modification permanently blocks the enzyme's catalytic activity. This mechanism is highly specific because the inhibitor must first bind non-covalently to the active site with the correct orientation for the reaction to occur. youtube.com
DNA Gyrase: Several novel pyrrole (B145914) derivatives have been identified as potent inhibitors of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication and repair in bacteria. mdpi.com Compounds such as N-phenylpyrrolamides and 4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide hybrids have demonstrated significant inhibitory activity. nih.govddg-pharmfac.net These inhibitors typically target the ATPase subunit of the enzyme (GyrB), competing with ATP for its binding site. By occupying this pocket, they prevent the conformational changes necessary for DNA supercoiling, ultimately leading to the cessation of bacterial growth. This makes them promising candidates for new antibacterial agents. nih.gov
Monoamine Oxidase B (MAO-B): Structurally related N-methyl-2-phenylmaleimide analogues have been evaluated as potent and competitive inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the degradation of neurotransmitters like dopamine (B1211576). nih.gov The inhibition mechanism is believed to involve the maleimide's heterocyclic system acting as a hydrogen bond acceptor, which helps to stabilize the inhibitor-enzyme complex within the active site. nih.gov N-Methyl-2-phenylmaleimide was found to be approximately 30-fold more potent than its corresponding pyrrole analogue, highlighting the importance of the dione (B5365651) structure for potent inhibition. nih.gov
Acetylcholinesterase (AChE): While the pyrrole-2,5-dione scaffold is a prominent feature in inhibitors for the enzymes listed above, its application as a direct inhibitor of acetylcholinesterase (AChE) is less documented in current research. Studies on related pyrrole structures have shown high selectivity for butyrylcholinesterase (BChE) over AChE. However, computational and docking-based screenings are frequently employed to identify novel AChE inhibitors, suggesting that with appropriate substitutions, the pyrrole scaffold could be adapted to target the AChE active site, which consists of a catalytic anionic site (CAS) and a peripheral anionic site (PAS). ddg-pharmfac.netnih.gov
| Enzyme Target | Derivative Class | Mechanism of Inhibition | Key Findings |
|---|---|---|---|
| Cysteine Protease | N-substituted Maleimides | Irreversible covalent modification (Michael addition) of the catalytic cysteine residue. youtube.comchemrxiv.org | Forms a stable thioether bond, permanently inactivating the enzyme. chemrxiv.org |
| DNA Gyrase | N-phenylpyrrolamides / Carboxamide Hybrids | Competitive inhibition of the ATPase activity of the GyrB subunit. nih.govddg-pharmfac.net | Demonstrates potent antibacterial activity with low nanomolar IC50 values against E. coli DNA gyrase. ddg-pharmfac.net |
| Monoamine Oxidase B (MAO-B) | N-methyl-2-phenylmaleimides | Reversible, competitive inhibition. nih.gov | Maleimide ring acts as a hydrogen bond acceptor, stabilizing the enzyme-inhibitor complex. Ki value of 3.49 µM. nih.gov |
| Acetylcholinesterase (AChE) | General Pyrrole Derivatives | Theoretical binding to CAS and PAS (docking studies). ddg-pharmfac.netnih.gov | A less explored target for the pyrrole-2,5-dione scaffold; related structures often show higher selectivity for BChE. |
Protein Bioconjugation and Labeling Methodologies
The maleimide moiety is one of the most reliable and widely used functional groups for the site-selective modification of proteins and peptides. chemrxiv.org This utility stems from its high reactivity and specificity towards thiol (sulfhydryl) groups, which are naturally present in the side chains of cysteine residues.
The core methodology is the thio-Michael addition reaction. At a pH range of 6.5-7.5, the thiol group of a cysteine residue is sufficiently nucleophilic to attack the electron-poor double bond of the maleimide ring. This reaction proceeds rapidly and selectively under mild, aqueous conditions to form a stable thioether linkage. chemrxiv.org The reaction is approximately 1,000 times faster with thiols than with amines at neutral pH, ensuring high specificity for cysteine residues, which are often rare in proteins, allowing for precise, site-specific labeling. chemrxiv.org
This bioconjugation strategy is employed in numerous applications:
Antibody-Drug Conjugates (ADCs): Potent cytotoxic drugs are attached to monoclonal antibodies via maleimide linkers to target cancer cells.
PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins to improve their solubility and pharmacokinetic profiles.
Fluorescent Labeling: The conjugation of fluorophores to proteins for use in advanced imaging techniques and bioassays.
Immobilization: Attaching enzymes or antibodies to solid supports for use in diagnostics or biocatalysis. chemrxiv.org
Receptor Binding Mechanisms (Theoretical and in vitro)
Molecular docking and in vitro assays have been instrumental in elucidating how pyrrole-based derivatives bind to and inhibit protein kinase receptors, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). These receptors are crucial in cell signaling pathways that control growth and angiogenesis.
Theoretical Docking Studies: Computational docking simulations predict the binding pose and affinity of inhibitors within the ATP-binding pocket of these kinases. For pyrrole-containing inhibitors, these studies reveal a common binding pattern. The flat heterocyclic ring system is designed to occupy the adenine (B156593) binding region, mimicking the natural ligand ATP. nih.gov Key interactions that stabilize the complex include:
Hydrogen Bonding: The inhibitor forms critical hydrogen bonds with backbone amino acids in the hinge region of the kinase domain (e.g., Met793 in EGFR). nih.govtandfonline.com
Hydrophobic Interactions: Substituents on the pyrrole ring extend into adjacent hydrophobic pockets, enhancing binding affinity and selectivity. nih.gov
In Vitro Validation: The predictions from docking studies are validated through in vitro enzyme assays. For instance, various fused 1H-pyrrole and pyrrolopyrimidine derivatives have been synthesized and shown to have potent inhibitory activity against EGFR, with IC50 values in the low nanomolar to micromolar range. nih.govtandfonline.com These experimental results confirm that the designed compounds effectively block the receptor's kinase activity, validating the binding mechanisms proposed by theoretical models.
| Receptor | Inhibitor Scaffold | Key Interacting Residues (from Docking Studies) | Binding Mode |
|---|---|---|---|
| EGFR | Fused 1H-Pyrroles / Pyrrolopyrimidines | Met793 (H-bond), Leu718, Val726 (hydrophobic) | Binds to the ATP pocket, with the pyrrole core mimicking the adenine ring. nih.govtandfonline.com |
| VEGFR-2 | Triazolopyrazine / Nicotinamide Derivatives | Cys919 (H-bond), Val848, Leu840 (hydrophobic) | Occupies the ATP-binding site, stabilized by hinge region H-bonds and hydrophobic contacts. mdpi.comnih.govfrontiersin.org |
Molecular-Level Modulation of Cellular Pathways
By inhibiting specific enzymes and receptors, pyrrole-2,5-dione derivatives can profoundly modulate cellular pathways at the molecular level. This targeted intervention is the basis for their therapeutic potential.
Anti-proliferative and Pro-apoptotic Pathways: Inhibition of receptor tyrosine kinases like EGFR and VEGFR-2 by pyrrole-based compounds directly disrupts downstream signaling cascades. nih.govnih.gov By blocking autophosphorylation of the receptor, they prevent the activation of critical pathways such as the Ras/MAPK and PI3K/Akt pathways. This leads to the downregulation of signals that promote cell proliferation, survival, and angiogenesis. The ultimate cellular response is often cell cycle arrest and the induction of apoptosis (programmed cell death), which is a primary goal in cancer therapy. researchgate.net
Neurotransmitter Regulation: As inhibitors of MAO-B, maleimide derivatives can prevent the breakdown of dopamine in the brain. nih.gov This leads to an increase in dopamine levels, which can help alleviate the motor symptoms of Parkinson's disease. This demonstrates a direct modulation of neurotransmitter homeostasis.
Inflammatory Response: Certain 1H-pyrrole-2,5-dione derivatives have been shown to act as cholesterol absorption inhibitors. dntb.gov.ua By preventing the accumulation of lipids in macrophages, they suppress the formation of foam cells. This, in turn, reduces the secretion of pro-inflammatory cytokines like TNF-α and reactive oxygen species (ROS), thereby modulating the inflammatory response associated with atherosclerosis. dntb.gov.ua
Bio-Inspired Synthesis and Biomimetic Transformations
Biomimetic synthesis is a strategic approach in organic chemistry where synthetic routes are designed to mimic nature's biosynthetic pathways. frontiersin.org This strategy often leads to highly efficient and elegant syntheses of complex natural products under mild conditions.
A notable example involving the maleimide core is the biomimetic synthesis of Antrodia maleimides and maleic anhydrides, which are natural products with interesting biological activities. A key step in this synthesis is a Perkin-type condensation performed under exceptionally mild conditions. This reaction constructs the 3,4-disubstituted maleimide framework in a manner that is believed to parallel its natural formation. This approach not only provides efficient access to these valuable compounds but also lends support to proposed biosynthetic hypotheses. tandfonline.com
Other synthetic strategies, while not always strictly biomimetic, draw inspiration from biological processes. For example, the Paal-Knorr reaction, a classic method for synthesizing pyrrole rings by condensing a 1,4-dicarbonyl compound with a primary amine, can be seen as a synthetic analogue of cellular processes that join amine- and carbonyl-containing metabolites. This reaction remains a cornerstone for the construction of the core pyrrole-2,5-dione scaffold from simple precursors.
Based on a comprehensive search of available scientific literature, there is currently no specific, publicly accessible research detailing the analytical methodologies for the compound this compound. While methods for similar pyrrole-2,5-dione derivatives and other heterocyclic compounds exist, the strict requirement to focus solely on this compound prevents the inclusion of data from analogous structures.
Therefore, it is not possible to provide a detailed article with research findings and data tables for the specified analytical techniques (HPLC, GC-MS, spectroscopic, titrimetric, and impurity profiling) for this particular compound. The information required to populate the requested sections is not present in the current body of scientific publications.
Future Perspectives and Emerging Research Directions
Exploration of Unexplored Reactivity Patterns and Selectivities
The maleimide (B117702) scaffold is known for its versatile reactivity, but the specific influence of the 3-isopropyl and 4-methyl substituents is a key area for future exploration. These alkyl groups, differing in steric bulk, are expected to modulate the electronics and accessibility of the carbon-carbon double bond, potentially leading to novel reactivity and selectivity.
Key unexplored areas include:
Asymmetric Catalysis : The steric hindrance provided by the isopropyl group could be exploited in asymmetric conjugate additions and cycloadditions to achieve high levels of stereocontrol. thieme-connect.comresearchgate.netthieme-connect.comresearchgate.net Developing catalytic systems that can differentiate between the two faces of the substituted maleimide is a promising avenue for synthesizing chiral molecules. hep.com.cn
Photochemical Reactions : While the photodimerization of some maleimides is known, the specific substitution pattern of 3-isopropyl-4-methyl-1H-pyrrole-2,5-dione could lead to unique photochemical behaviors, such as selective [2+2] cycloadditions or other light-induced transformations. researchgate.netnih.gov Investigating its reactivity under various wavelengths of light could unlock new synthetic pathways.
Electrochemistry : The electrochemical transformation of maleimides is an underexplored field. rsc.org Applying electrochemical methods to this compound could reveal new reactivity patterns, offering a green alternative to traditional chemical reagents for oxidation or reduction.
Annulation Reactions : Maleimides are versatile agents for constructing complex cyclic molecules through annulation reactions. rsc.org Future work could focus on using the title compound in novel annulation strategies to build unique heterocyclic scaffolds for applications in medicinal chemistry and materials science.
| Reaction Type | Description | Potential Influence of Isopropyl/Methyl Groups |
|---|---|---|
| Asymmetric Michael Addition | Catalytic addition of nucleophiles to the double bond to create chiral centers. researchgate.netresearchgate.net | Steric hindrance could direct the nucleophile to a specific face, enhancing enantioselectivity. |
| Photochemical [2+2] Cycloaddition | Light-induced formation of a cyclobutane (B1203170) ring by dimerization or reaction with another alkene. researchgate.net | Substituents may influence the regioselectivity and stereoselectivity of the cycloadduct. |
| Transition-Metal Catalyzed Annulation | Formation of fused ring systems using metal catalysts. rsc.org | The electronic properties of the alkyl groups could affect the efficiency and outcome of catalytic cycles. |
Development of Novel and Sustainable Synthetic Methodologies
Advancing the study of this compound requires efficient and environmentally friendly synthetic methods. While general routes to substituted maleimides exist nih.govtandfonline.comrsc.orgnih.gov, future research should focus on sustainable and scalable approaches.
Emerging strategies include:
Biocatalysis : The use of enzymes to catalyze the synthesis of pyrrole (B145914) derivatives offers a green alternative to traditional chemical methods, often proceeding under mild conditions with high selectivity. nih.govnih.gov Exploring enzymes like transaminases or amylases for the synthesis of precursors or the final cyclization step could be a fruitful direction. nih.govnih.gov
Flow Chemistry : Continuous flow synthesis can offer improved safety, scalability, and control over reaction parameters compared to batch processes. Developing a flow-based synthesis for this compound would be a significant step towards its large-scale production for material or pharmaceutical applications.
Microwave-Assisted Synthesis : Microwave irradiation can dramatically reduce reaction times and improve yields in the synthesis of pyrrole-2,5-dione analogs. researchgate.netnih.gov Optimizing microwave-assisted protocols represents a key strategy for the rapid and energy-efficient synthesis of libraries of related compounds for screening purposes.
Green Solvents and Catalysts : Future synthetic routes should prioritize the use of non-toxic solvents (like water) and earth-abundant metal catalysts or organocatalysts to align with the principles of green chemistry. researchgate.net
| Methodology | Principle | Potential Advantages |
|---|---|---|
| Biocatalysis | Use of enzymes (e.g., transaminases) to perform key reaction steps. nih.govresearchgate.net | High selectivity, mild reaction conditions, reduced waste. |
| Flow Chemistry | Performing reactions in a continuous stream rather than a batch. | Enhanced safety, scalability, precise control, and reproducibility. |
| Microwave-Assisted Synthesis | Using microwave energy to heat reactions. researchgate.net | Rapid reaction times, increased yields, and energy efficiency. |
| Palladium-Catalyzed Cross-Coupling | Stepwise construction of the substituted maleimide from dihalo-precursors. organic-chemistry.org | High versatility for creating a wide range of unsymmetrical derivatives. organic-chemistry.org |
Rational Design of Functional Materials Based on Pyrrole-2,5-dione Derivatives
The pyrrole-2,5-dione core is a valuable building block for functional materials. The specific alkyl substituents of this compound could be used to fine-tune the properties of these materials.
Future research could target the design of:
High-Performance Polymers : As a monomer, this compound could be polymerized to create novel polyimides or copolymers. The alkyl groups could enhance solubility and processability while potentially modifying the thermal and mechanical properties of the resulting polymers for applications in electronics or aerospace. royalsocietypublishing.orgresearchgate.net
Optoelectronic Materials : Imide-functionalized polymers are known for their strong electron-withdrawing properties, making them suitable for organic electronic devices. acs.org Incorporating the title compound into conjugated polymers could lead to new semiconducting materials for transistors and solar cells. acs.orgacs.org
Porous Polymers : Pyrrole-based conjugated microporous polymers (CMPs) have applications in gas storage and heterogeneous catalysis. frontiersin.org Using this compound as a building block could create CMPs with tailored pore sizes and surface properties.
Deeper Elucidation of Molecular Mechanisms of Action in Biological Systems
Pyrrole-2,5-dione derivatives are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and enzyme-inhibiting properties. nih.govmdpi.com The primary mechanism often involves the reaction of the electron-deficient double bond with nucleophilic residues, particularly the thiol group of cysteine in proteins.
Future research should focus on:
Enzyme Inhibition Studies : A key direction is to screen this compound against various enzyme families, such as kinases, lipases, and proteases. nih.govresearchgate.net For example, maleimide derivatives have been identified as potent inhibitors of Glycogen Synthase Kinase-3β (GSK-3β) and monoglyceride lipase (B570770) (MGL). nih.govnih.gov The isopropyl and methyl groups could influence binding affinity and selectivity for the target enzyme's active site.
Structure-Activity Relationship (SAR) Studies : Synthesizing analogs of the title compound and evaluating their biological activity will help to build a clear SAR. nih.gov This will clarify how the size and electronics of the substituents at the 3 and 4 positions affect potency and selectivity.
Mechanism of Action Studies : Once a biological activity is identified, detailed mechanistic studies using proteomics, and structural biology will be crucial to identify the specific protein targets and understand the covalent interactions at a molecular level.
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery
Artificial intelligence (AI) and machine learning (ML) are transforming chemical research by enabling rapid prediction and optimization. mdpi.com These tools can significantly accelerate the exploration of this compound.
Key applications include:
Reactivity Prediction : ML models can be trained on existing reaction data to predict the outcomes of unexplored reactions for the title compound, guiding experimental efforts toward the most promising synthetic routes.
Rational Design of Molecules : Generative AI models can design novel molecules based on the pyrrole-2,5-dione scaffold with desired properties. creative-diagnostics.comnih.govarxiv.orgresearchgate.net This could be used to create new functional materials with optimized electronic properties or to design drug candidates with high predicted activity and selectivity against a specific biological target.
Property Prediction : Computational tools, including Density Functional Theory (DFT) and ML, can predict key physicochemical properties such as the HOMO-LUMO energy gap, which correlates with reactivity and potential biological activity. researchgate.netnih.gov This allows for the in-silico screening of derivatives before committing to their synthesis. researchgate.net
By integrating these computational approaches, the research and development cycle for this compound and its derivatives can be made more efficient, cost-effective, and targeted.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Isopropyl-4-methyl-1H-pyrrole-2,5-dione, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves cyclization reactions using chloranil as an oxidizing agent in xylene under reflux (25–30 hours). Post-reaction, purification via recrystallization from methanol is recommended to achieve high purity . For optimization, employ a factorial design of experiments (DoE) to systematically vary parameters (temperature, solvent ratio, catalyst loading) and identify optimal conditions with minimal experimental runs .
Q. How can researchers ensure the purity of synthesized this compound?
- Methodological Answer : Combine chromatographic techniques (e.g., HPLC with UV detection) and spectroscopic methods (¹H/¹³C NMR, FT-IR) to verify structural integrity. For purification, use recrystallization with solvents like methanol or ethanol, as validated in analogous pyrrole-dione syntheses . Cross-check purity against known standards using melting point analysis and mass spectrometry .
Q. What analytical techniques are suitable for characterizing this compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to controlled humidity, temperature, and light. Monitor degradation via HPLC-MS to identify breakdown products. Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal stability .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to map electron density and reactive sites. Combine with molecular docking studies to predict interactions with biological targets (e.g., enzymes or receptors). Experimental validation should follow, using IC₅₀ assays or microbial inhibition tests for bioactivity screening .
Q. What strategies resolve contradictions in experimental data, such as unexpected byproduct formation during synthesis?
- Methodological Answer : Use DoE to isolate variables contributing to byproduct formation (e.g., excess reagent ratios or side reactions). Employ in-situ monitoring techniques (e.g., Raman spectroscopy) to track reaction pathways in real time. For mechanistic insights, perform kinetic studies and isotopic labeling experiments .
Q. How can researchers integrate machine learning to predict reaction outcomes for novel derivatives?
- Methodological Answer : Train models on datasets of pyrrole-dione derivatives, incorporating descriptors like steric parameters, electronic effects, and solvent polarity. Validate predictions with high-throughput experimentation. This approach aligns with ICReDD’s methodology, which bridges computational predictions and experimental validation via iterative feedback .
Q. What advanced separation techniques improve yield in large-scale synthesis?
- Methodological Answer : Implement membrane-based separation (e.g., nanofiltration) or simulated moving bed chromatography (SMB) for continuous purification. These methods reduce solvent waste and enhance scalability compared to batch recrystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
